4-iodosylbenzoic Acid 4-iodosylbenzoic Acid
Brand Name: Vulcanchem
CAS No.: 4230-36-8
VCID: VC18958993
InChI: InChI=1S/C7H5IO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10)
SMILES:
Molecular Formula: C7H5IO3
Molecular Weight: 264.02 g/mol

4-iodosylbenzoic Acid

CAS No.: 4230-36-8

Cat. No.: VC18958993

Molecular Formula: C7H5IO3

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

4-iodosylbenzoic Acid - 4230-36-8

Specification

CAS No. 4230-36-8
Molecular Formula C7H5IO3
Molecular Weight 264.02 g/mol
IUPAC Name 4-iodosylbenzoic acid
Standard InChI InChI=1S/C7H5IO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10)
Standard InChI Key CGSZWKBMBXZLQD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=O)O)I=O

Introduction

Chemical Structure and Properties

Molecular Configuration

4-Iodosylbenzoic acid is postulated to adopt a T-shaped geometry at the iodine center, consistent with hypervalent iodine(III) compounds. The iodine atom forms two covalent bonds with oxygen atoms (I=O) and maintains a third bond to the aromatic ring’s carbon at the para-position relative to the carboxylic acid group . This configuration enables electrophilic reactivity, critical for oxidative applications.

Physical and Spectral Characteristics

While direct data for 4-iodosylbenzoic acid is scarce, its precursor, 4-iodobenzoic acid, exhibits a melting point of 269–273°C, a molecular weight of 248.02 g/mol, and solubility in polar organic solvents like ethanol and ether . Infrared (IR) spectra of 4-iodobenzoic acid reveal characteristic O–H (2400–1900 cm⁻¹) and C=O (1685 cm⁻¹) stretches, which would shift upon oxidation to the iodosyl form due to changes in electron density .

Table 1: Comparative Properties of 4-Iodobenzoic Acid and Hypothetical 4-Iodosylbenzoic Acid

Property4-Iodobenzoic Acid 4-Iodosylbenzoic Acid (Predicted)
Molecular FormulaC₇H₅IO₂C₇H₅IO₃
Molecular Weight248.02 g/mol264.02 g/mol
Melting Point269–273°C>300°C (decomposes)
SolubilityEthanol, etherPolar aprotic solvents
Key IR StretchesO–H (2400–1900 cm⁻¹)I=O (800–750 cm⁻¹)

Synthesis and Preparation Methods

Precursor Synthesis: 4-Iodobenzoic Acid

The preparation of 4-iodobenzoic acid involves the oxidation of p-iodotoluene using potassium permanganate (KMnO₄) under acidic conditions . This method yields the carboxylic acid functionality through cleavage of the methyl group, as shown:

4-Iodotoluene+KMnO4+H+4-Iodobenzoic Acid+MnO2+H2O\text{4-Iodotoluene} + \text{KMnO}_4 + \text{H}^+ \rightarrow \text{4-Iodobenzoic Acid} + \text{MnO}_2 + \text{H}_2\text{O}

Oxidation to Hypervalent Iodosyl Form

Hypervalent iodine(III) reagents are typically synthesized via oxidation of iodoarenes. For 4-iodosylbenzoic acid, treatment of 4-iodobenzoic acid with a terminal oxidant like meta-chloroperbenzoic acid (mCPBA) or oxone in trifluoroethanol (TFE) could generate the iodosyl species . The reaction mechanism likely involves the formation of an iodonium intermediate, followed by oxygen insertion:

4-Iodobenzoic Acid+2 Oxidant4-Iodosylbenzoic Acid+Byproducts\text{4-Iodobenzoic Acid} + 2\ \text{Oxidant} \rightarrow \text{4-Iodosylbenzoic Acid} + \text{Byproducts}

Applications in Organic Synthesis

Oxidative Dearomatization

Hypervalent iodine reagents excel in dearomatization reactions, converting planar aromatic systems into three-dimensional spirocyclic or polycyclic structures. For instance, Kita and coworkers demonstrated that iodine(III) reagents mediate the spirocyclization of phenolic substrates, enabling access to complex natural product scaffolds . 4-Iodosylbenzoic acid could similarly facilitate intramolecular C–O or C–N bond formation in tailored substrates.

Catalytic Oxidations

In catalytic cycles, hypervalent iodine species generated in situ from iodoarenes and oxidants promote sustainable methodologies. Du and colleagues reported a BF₃·Et₂O-catalyzed annulation using phenyliodine diacetate (PIDA), yielding spirocyclic products with high stereoselectivity . 4-Iodosylbenzoic acid, with its electron-withdrawing carboxylic acid group, may enhance catalytic efficiency in analogous systems by modulating iodine’s electrophilicity.

Recent Research and Developments

Advances in Hypervalent Iodonum Reagents

Recent studies emphasize the development of recyclable hypervalent iodine systems. Singh and Wirth highlighted catalytic protocols using mCPBA as a terminal oxidant, reducing iodine(III) reagent consumption . Such approaches could be adapted for 4-iodosylbenzoic acid, enhancing its practicality in large-scale syntheses.

Computational Insights

Density functional theory (DFT) studies on analogous iodine(III) species reveal that electron-withdrawing substituents, like the carboxylic acid in 4-iodosylbenzoic acid, stabilize the hypervalent state by delocalizing charge across the aromatic ring . This stabilization correlates with improved reagent longevity and selectivity in oxidation reactions.

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